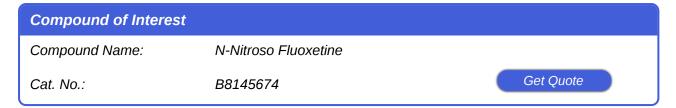


Application Note: Quantification of N-Nitroso Fluoxetine in Active Pharmaceutical Ingredients

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-fluoxetine is a nitrosamine impurity that can form during the synthesis, storage, or formulation of fluoxetine, a widely used antidepressant.[1] Nitrosamine impurities are a class of compounds that are considered probable human carcinogens, leading regulatory bodies like the FDA and EMA to set strict limits on their presence in pharmaceutical products.[2][3] Therefore, sensitive and accurate analytical methods are required for the quantification of N-Nitroso-fluoxetine in active pharmaceutical ingredients (APIs) to ensure patient safety and regulatory compliance.[4]

This application note provides a detailed protocol for the quantification of N-Nitroso-fluoxetine in fluoxetine APIs using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is highly sensitive and selective, allowing for the detection and quantification of trace levels of the impurity.

Experimental Protocols

A reliable method for the determination of N-Nitroso-fluoxetine is through LC-MS/MS.[5] The following protocols are based on established methods for the analysis of this specific impurity.

Materials and Reagents

• Reference Standards: N-Nitroso-fluoxetine, N-Nitroso-fluoxetine-d5 (internal standard)



- Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized water (resistivity ≥ 18 MΩ•cm)
- Reagents: Ammonium formate (reagent grade), Formic acid (LC-MS grade)
- Sample: Fluoxetine Active Pharmaceutical Ingredient (API)

Standard and Sample Preparation

Standard Stock Solution Preparation:

- Accurately weigh approximately 5 mg of N-Nitroso-fluoxetine reference standard.
- Dissolve in a 10 mL volumetric flask with methanol to obtain a stock solution. Store this solution in a refrigerator.

Internal Standard Stock Solution Preparation:

- Accurately weigh approximately 2.5 mg of N-Nitroso-fluoxetine-d5.
- Dissolve in a 10 mL volumetric flask with methanol. Store this solution in a refrigerator.

Working Standard and Calibration Curve Solutions:

- Prepare a series of calibration curve solutions by diluting the N-Nitroso-fluoxetine stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 40 ng/mL.
- Each of these solutions should also contain the internal standard at a constant concentration (e.g., 1 ng/mL).

Sample Solution Preparation:

- Accurately weigh about 0.1 g of the fluoxetine API sample into a centrifuge tube.
- Add 1 mL of the internal standard solution and 9 mL of methanol.
- Sonicate the mixture for 5 minutes to ensure complete dissolution.
- Centrifuge the solution at 3000 ×g for 5 minutes.



• Filter the supernatant through a 0.22 μm membrane filter before injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following tables outline the instrumental conditions for the LC-MS/MS analysis.

Table 1: Liquid Chromatography (LC) Conditions

Parameter	Condition 1	Condition 2	
Column	Symmetry C18, 3.5 μ m, 4.6 mm i.d. \times 15 cm	XTerra MS C18, 3.5 μm, 3.0 x 100 mm	
Column Temp.	40°C	40°C	
Mobile Phase A	10 mM Ammonium formate in water	0.1% Formic acid in water	
Mobile Phase B	Acetonitrile	0.1% Formic acid in Acetonitrile/Water (95:5)	
Flow Rate	0.8 mL/min	0.4 mL/min	
Injection Volume	5 μL	5 μL	
Gradient	See Table 3	See Table 4	

Table 2: Mass Spectrometry (MS/MS) Conditions

Parameter	Condition 1	Condition 2	
Ionization Mode	Electrospray Ionization (ESI), Positive Turbo Spray, Positive		
Ion Source Temp.	500°C	500°C	
Detection Mode	Multiple Reaction Monitoring (MRM)	Multiple Reaction Monitoring (MRM)	
MRM Transitions	See Table 5	See Table 6	



Table 3: Gradient Program for LC Condition 1

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0.0 → 2.0	35	65
2.0 → 7.0	35 → 5	65 → 95
7.0 → 9.0	5	95
9.0 → 9.1	5 → 35	95 → 65
9.1 → 12.0	35	65

Table 4: Gradient Program for LC Condition 2

Time (min)	Mobile Phase A (%)	Mobile Phase B (%)
0.0	60	40
3.0	60	40
8.0	0	100
10.0	0	100
11.0	60	40
15.0	60	40

Table 5: MRM Transitions for MS/MS Condition 1



Analyte	Precursor lon (m/z)	Product Ion (m/z)	Declustering Potential (V)	Collision Energy (eV)
N-Nitroso- fluoxetine	339	177	60	14
339	117	60	26	
N-Nitroso- fluoxetine-d5 (I.S.)	344	182	80	13
Quantitative ion pair				

Table 6: MRM Transitions for MS/MS Condition 2

Analyte	Q1 Mass (Da)	Q3 Mass (Da)	DP (Volts)	CE (Volts)
N-Nitroso- fluoxetine	339.14	177.0	66	13
339.14	117.10	66	27	

Data Presentation

The following table summarizes the quantitative performance characteristics of the described LC-MS/MS methods.

Table 7: Summary of Quantitative Data

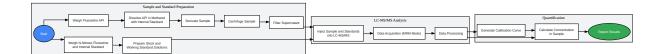
Parameter	Method 1	Method 2
Limit of Quantification (LOQ)	0.1 μg/g	0.09 ppm
Limit of Detection (LOD)	Not Reported	0.03 ppm
Calibration Curve Range	1 - 40 ng/mL	0.2 - 8.0 ng/mL
Correlation Coefficient (r²)	Not Reported	> 0.99



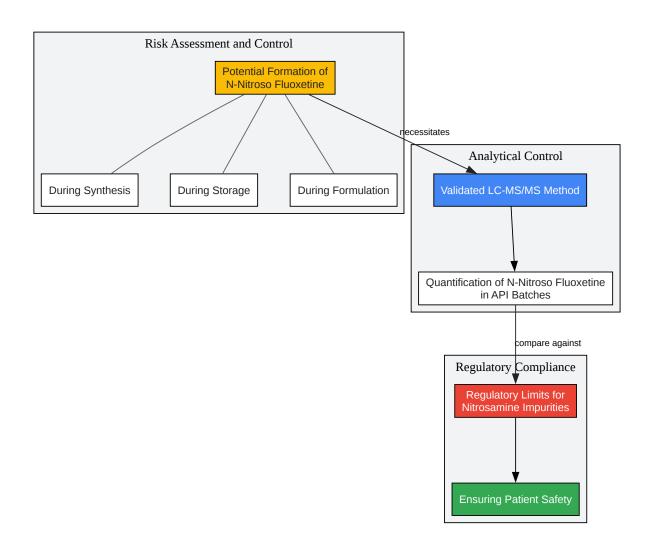
Experimental Workflow and Diagrams

The overall workflow for the quantification of N-Nitroso-fluoxetine in fluoxetine API is depicted in the following diagrams.









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